rel-trans-Silandrin(Mixture of Diastereomers)
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Overview
Description
rel-trans-Silandrin (Mixture of Diastereomers): is a compound with the molecular formula C₂₅H₂₂O₉ and a molecular weight of 466.44 It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-trans-Silandrin involves the use of specific reagents and conditions to achieve the desired diastereomeric mixture. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of rel-trans-Silandrin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: rel-trans-Silandrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the stereochemistry of the compound and the reagents used .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
rel-trans-Silandrin has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a reference standard in analytical chemistry and for studying stereochemistry.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly liver disorders.
Industry: Utilized in the development of pharmaceuticals and dietary supplements.
Mechanism of Action
The mechanism of action of rel-trans-Silandrin involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various mechanisms, including:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Hepatoprotective Effects: Protecting liver cells from damage and promoting liver regeneration.
Comparison with Similar Compounds
rel-trans-Silandrin can be compared with other similar compounds, such as:
Silybin: A well-known flavonolignan with similar biological activities.
Silymarin: A mixture of flavonolignans, including silybin, with hepatoprotective properties.
Isosilybin: Another flavonolignan with potential therapeutic applications.
Uniqueness: rel-trans-Silandrin is unique due to its specific diastereomeric composition, which may result in distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
CAS No. |
148812-29-7 |
---|---|
Molecular Formula |
C₂₅H₂₂O₉ |
Molecular Weight |
466.44 |
Synonyms |
trans-(2R)-rel-2-[(2S,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one; |
Origin of Product |
United States |
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